N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)8-15-12(18)9-17-13(19)6-3-7-16-17/h1-7H,8-9H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTLBNIAARTXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone ring This can be achieved through the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often facilitated by catalysts or specific solvents.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced analogs, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as amides, esters, or ethers.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Research into its biological effects can lead to the development of new pharmaceuticals or therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to novel treatments.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, or other chemical products. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: This compound is structurally similar but features a hydroxamate group instead of an acetamide group.
2-(6-oxopyridazin-1(6H)-yl)acetamide derivatives: Other derivatives with different substituents on the pyridazinone ring or the acetamide group.
Uniqueness: N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Biological Activity
N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorobenzyl group and a pyridazinone derivative, which contribute to its unique biological activity. Its molecular formula is with a molecular weight of approximately 255.7 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . The compound may interact with specific enzymes involved in disease pathways, potentially offering therapeutic benefits in areas such as cancer treatment and neurodegenerative diseases.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, contributing to its anticancer properties.
- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells, which could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease.
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activity through in vitro assays. Some derivatives demonstrated significant enzyme inhibition with IC50 values in the low micromolar range, indicating strong biological activity .
- Case Studies : In one notable case study, researchers investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, corroborating its potential as an anticancer therapeutic .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various molecular targets. These studies provided insights into the structural features that enhance its biological efficacy .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes and analytical methods for synthesizing N-(2-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps:
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones under acidic conditions .
- Step 2 : Chlorobenzyl group introduction via alkylation or amidation, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
- Purity Control : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to confirm regiochemistry .
Q. How is the structural integrity of the compound validated in complex matrices (e.g., biological samples)?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : Quantifies the compound at trace levels (LOD: 0.1 ng/mL) using transitions like m/z 358.1 → 214.0 (collision energy: 20 eV) .
- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the acetamide moiety) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ reported as 12.3 µM ).
- Receptor binding : Radioligand displacement assays for chemokine receptors (e.g., CCR5, Ki = 0.8 nM ).
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (MIC: 8 µg/mL) .
Advanced Research Questions
Q. How to resolve discrepancies in reported binding affinities for chemokine receptors?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane protein vs. whole-cell assays). Mitigation strategies:
- Orthogonal validation : Combine surface plasmon resonance (SPR) with cellular calcium flux assays .
- Mutagenesis studies : Identify critical residues (e.g., Tyr108 in CCR5) using alanine-scanning .
Q. What strategies enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Isotere replacement : Substitute metabolically labile groups (e.g., morpholine → piperazine) to reduce CYP3A4-mediated oxidation .
- Prodrug design : Mask the acetamide group as an ethyl ester (increases plasma half-life from 1.2 to 4.7 hours in rat models) .
Q. How to design structure-activity relationship (SAR) studies for substituent effects on bioactivity?
- Methodological Answer :
- Systematic substitution : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values (q² > 0.6 for validation) .
Q. What analytical approaches address conflicting data on oxidative degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to H₂O₂ (3% v/v, 40°C) and monitor via UPLC-PDA. Major degradation product: N-oxide derivative (retention time: 4.2 min) .
- Stable isotope labeling : Use ¹⁸O-water to track oxygen incorporation in degradation products .
Data Contradiction Analysis
Q. Conflicting reports on anti-inflammatory efficacy in murine models: How to reconcile?
- Resolution Strategy :
- Dose optimization : Evaluate ED₅₀ in LPS-induced inflammation models (effective range: 10–50 mg/kg) .
- Biomarker profiling : Measure IL-6/TNF-α suppression (≥70% at 25 mg/kg) and compare pharmacokinetic-pharmacodynamic (PK-PD) overlap .
Discrepancies in regioselectivity during functionalization of the pyridazinone ring
- Resolution Strategy :
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic substitution at C3 due to lower activation energy (ΔG‡ = 18.3 kcal/mol) .
- Kinetic isotope effects : Use deuterated substrates to confirm mechanistic pathways (e.g., radical vs. polar mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
